molecular formula C6H6BrN B1298872 4-(Bromomethyl)pyridine CAS No. 54751-01-8

4-(Bromomethyl)pyridine

Cat. No. B1298872
CAS RN: 54751-01-8
M. Wt: 172.02 g/mol
InChI Key: KRLKXOLFFQWKPZ-UHFFFAOYSA-N
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Description

4-(Bromomethyl)pyridine is a brominated pyridine derivative that serves as a versatile intermediate in organic synthesis. It is characterized by the presence of a bromomethyl group attached to the pyridine ring, which is a heterocyclic aromatic compound with a nitrogen atom. This compound is of interest due to its potential applications in the synthesis of various complex molecules, including pharmaceuticals and ligands for transition metal complexes.

Synthesis Analysis

The synthesis of brominated pyridine derivatives can be achieved through various methods. For instance, the regioselective bromination of thieno[2,3-b]pyridine has been reported to proceed with high selectivity at the 4-position, yielding 4-bromothieno[2,3-b]pyridine with an excellent isolated yield . This demonstrates the potential of such brominated compounds as building blocks in drug discovery. Additionally, selective bromination of 1,4-dihydropyridines has been achieved using pyridinium bromide perbromide, indicating a method for synthesizing monobrominated and dibrominated pyridine derivatives .

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a related compound, 4-bromo-2-(1H-imidazo[4,5-b]pyridin-2-yl)phenol, reveals a coplanar arrangement between the bromophenol ring and the imidazo[4,5-b]pyridine moiety . Similarly, the structure of 2,6-bis(bromomethyl)pyridine shows that the bromomethyl groups extend to opposite sides of the pyridine ring, nearly perpendicular to its plane .

Chemical Reactions Analysis

Brominated pyridine derivatives are reactive intermediates that can undergo various chemical reactions. They are particularly useful in cross-coupling reactions, as demonstrated by the efficient use of 4-bromothieno[2,3-b]pyridine in subsequent cross-coupling reactions . Moreover, cyclometalated Pd(II) and Ir(III) complexes derived from 2-(4-bromophenyl)pyridine have been applied in coupling reactions of aryl chlorides containing hydroxymethyl groups, showcasing the utility of brominated pyridine derivatives in catalysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives are influenced by the presence of the bromomethyl group. These compounds often exhibit luminescence, as seen in the cyclometalated complexes derived from 2-(4-bromophenyl)pyridine, which emit light under UV irradiation . The crystal structures of these compounds often feature intermolecular interactions, such as hydrogen bonds and π-π interactions, which can affect their stability and reactivity .

Scientific Research Applications

Preparation of Diamines

  • Summary of Application: 4-(Bromomethyl)pyridine hydrobromide is a substituted pyridine that reacts with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .
  • Results or Outcomes: The outcome of this reaction is the formation of the corresponding diamines .

Preparation of Uridine and Thymidine Derivatives

  • Summary of Application: 4-(Bromomethyl)pyridine hydrobromide may be used in the preparation of 3-(4-pyridylmethyl)-2′,3′-di-O-oleyl-5′-O-(4,4′-dimethoxytriphenylmethyl)uridine and 3-(4-pyridylmethyl)-3′-O-oleyl-5′-O-(4,4-dimethoxytriphenylmethyl)-thymidine .
  • Results or Outcomes: The outcome of this reaction is the formation of the corresponding uridine and thymidine derivatives .

Preparation of Benzoxazine Derivatives

  • Summary of Application: 4-(Bromomethyl)pyridine hydrobromide may be used in the preparation of various benzoxazine derivatives .
  • Results or Outcomes: The outcome of this reaction is the formation of the corresponding benzoxazine derivatives .

Safety And Hazards

4-(Bromomethyl)pyridine is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . In case of contact with skin or eyes, immediate medical attention is required .

properties

IUPAC Name

4-(bromomethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN/c7-5-6-1-3-8-4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRLKXOLFFQWKPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349061
Record name 4-(bromomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)pyridine

CAS RN

54751-01-8
Record name 4-(bromomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
238
Citations
J Elhaïk, CM Pask, CA Kilner, MA Halcrow - Tetrahedron, 2007 - Elsevier
Two routes to 2,6-di(pyrazol-1-yl)-4-hydroxymethylpyridine (1) from 2,6-dihydroxy-isonicotinic acid, in four and six steps, are reported. Reaction of 1 with 48% HBr yields 2,6-di(pyrazol-1-…
Number of citations: 44 www.sciencedirect.com
F Baharloo, MH Moslemin, H Nadri, A Asadipour… - European Journal of …, 2015 - Elsevier
A series of benzofuran-based N-benzylpyridinium derivatives 5a–o were designed and synthesized as novel AChE inhibitors. The synthetic pathway of the compounds involved the …
Number of citations: 66 www.sciencedirect.com
H Douib, L Cornet, JF Gonzalez, E Trzop… - European Journal of …, 2018 - Wiley Online Library
The reaction between the 2,6‐di(pyrazol‐1‐yl)‐4‐(bromomethyl)pyridine (L) ligand and divalent transition metal salts led to the formation of three mononuclear complexes of formula [M(…
HW Shih, MN Vander Wal, RL Grange… - Journal of the …, 2010 - ACS Publications
The first enantioselective aldehyde α-benzylation using electron-deficient aryl and heteroaryl substrates has been accomplished. The productive merger of a chiral imidazolidinone …
Number of citations: 532 pubs.acs.org
MG Kukade, UN Pol, RP Kagne, WB Chandane… - Journal of the Indian …, 2022 - Elsevier
A new, fast and solvent-free method is offers to synthesize thiazoles by condensation of 4-bromoacetylpyridine with substituted N-phenylthiourea under microwave irradiation. This …
Number of citations: 2 www.sciencedirect.com
T Cai, L Zhang, H Wang, J Zhang… - … Journal of Mass …, 2012 - journals.sagepub.com
A practical and rapid method based on electrospray ionization quadrupole-time of flight mass spectrometry (ESI-Q-ToF MS) was developed for detecting activities of both …
Number of citations: 3 journals.sagepub.com
F FERRACIN - 2021 - politesi.polimi.it
in italiano Negli ultimi anni la necessità di nuove terapie e trattamenti per svariate patologie ha posto una crescente attenzione sui sistemi di rilasci di farmaci, grazie ai notevoli vantaggi …
Number of citations: 0 www.politesi.polimi.it
E Tufenkjian, A Jouaiti, N Kyritsakas, MW Hosseini… - Tetrahedron, 2020 - Elsevier
A library of organic tectons (1–3 and 5) combining nucleobases and a pyridyl moiety connected at the position 4 of the ring was designed and synthesized. The solid-state structure of …
Number of citations: 2 www.sciencedirect.com
Y Uozumi, S Okumura - Synfacts, 2022 - thieme-connect.com
Significance: A chiral covalent organic framework [(R)-CuTAPBP-COF], prepared from the chiral BINOL-derived phosphoric acid (R)-BINOLPA-DA and the copper porphyrin Cu-TAPP …
Number of citations: 0 www.thieme-connect.com
B Su, JC Hackett, ES Díaz-Cruz, YW Kim… - Bioorganic & medicinal …, 2005 - Elsevier
Aromatase, the enzyme responsible for estrogen biosynthesis, is a particularly attractive target in the treatment of hormone-dependent breast cancer. The synthesis and biological …
Number of citations: 32 www.sciencedirect.com

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